1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea
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Overview
Description
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea is a complex organic compound featuring a furan ring, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-2-yl Phenyl Intermediate: This step involves the coupling of a furan derivative with a phenyl group under conditions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Hydroxyethylation: The intermediate is then subjected to hydroxyethylation, introducing the hydroxyethyl group. This can be achieved using ethylene oxide or similar reagents under controlled conditions.
Urea Formation: Finally, the hydroxyethylated intermediate is reacted with an isocyanate derivative to form the urea moiety, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The phenyl groups can be reduced under hydrogenation conditions to form cyclohexyl derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is typical.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated furans.
Reduction: Cyclohexyl derivatives.
Substitution: Ethers and esters of the hydroxyethyl group.
Scientific Research Applications
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring and phenyl groups may facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
1-{2-[4-(Thiophen-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea: Similar structure but with a thiophene ring instead of a furan ring.
1-{2-[4-(Pyridin-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea: Contains a pyridine ring, offering different electronic properties.
Uniqueness
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-5-2-3-6-17(14)22-20(24)21-13-18(23)15-8-10-16(11-9-15)19-7-4-12-25-19/h2-12,18,23H,13H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIJATWTMVJWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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